![molecular formula C18H19FN2O3S B4239232 N-(1,1-dioxidotetrahydro-3-thienyl)-N-(3-fluorobenzyl)-N'-phenylurea](/img/structure/B4239232.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(3-fluorobenzyl)-N'-phenylurea
Description
The compound shares structural similarities with various thioureas and benzoyl derivatives, which have been extensively studied for their molecular structures, synthesis methods, and physical and chemical properties. Thiourea derivatives are known for their wide range of applications in medicinal chemistry and as ligands in coordination chemistry.
Synthesis Analysis
Synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For example, Saeed et al. (2011) synthesized 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea by reacting 3,4,5-trimethoxybenzoyl isothiocyanate with 3-fluoroaniline, a method that could be analogous to synthesizing the compound of interest (Saeed, Shaheen, & Bolte, 2011).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often characterized by X-ray crystallography, providing insights into their conformation, hydrogen bonding, and overall geometry. For instance, a study by Saeed et al. (2010) on a related thiourea compound revealed a planar acylthiourea group with specific conformational arrangements, which can be relevant for understanding the structural aspects of the target compound (Saeed, Erben, Abbas, & Flörke, 2010).
Chemical Reactions and Properties
Thiourea derivatives undergo various chemical reactions, including transformations into other functional groups or acting as ligands in coordination compounds. Their reactivity can be influenced by the substituents on the thiourea moiety and the overall molecular structure.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application of these compounds. These properties are determined by the molecular structure and intermolecular interactions within the crystal lattice.
Chemical Properties Analysis
The chemical properties of thiourea derivatives, including acidity, basicity, and nucleophilicity of the thiourea nitrogen, are significant for their applications in organic synthesis and catalysis. These properties are influenced by the electronic effects of substituents on the phenyl rings and the thiourea moiety.
References:
properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-1-[(3-fluorophenyl)methyl]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-15-6-4-5-14(11-15)12-21(17-9-10-25(23,24)13-17)18(22)20-16-7-2-1-3-8-16/h1-8,11,17H,9-10,12-13H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWFAOUVLKVTEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-fluorobenzyl)-3-phenylurea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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